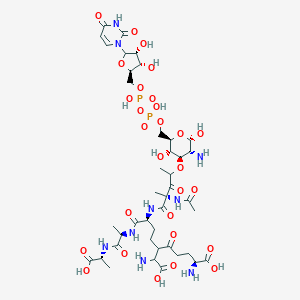
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as BHQ or bisanthrene, is a synthetic compound that is widely used in scientific research. This compound has been found to have significant biological activity, making it an important tool for studying various biochemical and physiological processes. In
作用机制
The mechanism of action of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化和生理效应
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, leading to cell death. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its high potency as an inhibitor of topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a high affinity for metal ions, making it useful as a fluorescent probe for metal ion detection. However, one limitation of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is its potential toxicity, particularly at high concentrations. Careful dosing and handling is required to ensure the safety of researchers working with this compound.
未来方向
There are several potential future directions for research on 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. One area of interest is the development of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved potency and selectivity for specific targets. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be further explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone could be investigated as a potential therapeutic agent for inflammatory diseases, given its anti-inflammatory effects.
In conclusion, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a valuable tool for scientific research due to its potent inhibition of topoisomerase II and its potential as an anticancer agent. Further research is needed to fully understand the biochemical and physiological effects of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to explore its potential therapeutic applications.
合成方法
The synthesis of 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves the reaction of anthraquinone with 4-(2-hydroxyethoxy)aniline in the presence of a catalyst. The resulting product is then further reacted with 4-nitrobenzene-1,2-diamine to produce 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone. This method has been optimized to produce high yields of pure 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
科学研究应用
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, 1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
16472-23-4 |
|---|---|
产品名称 |
1,8-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone |
分子式 |
C30H26N2O6 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
1,8-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-11-7-19(8-12-21)31-25-5-1-3-23-27(25)30(36)28-24(29(23)35)4-2-6-26(28)32-20-9-13-22(14-10-20)38-18-16-34/h1-14,31-34H,15-18H2 |
InChI 键 |
YBMYFNLKIQTRKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
规范 SMILES |
C1=CC2=C(C(=C1)NC3=CC=C(C=C3)OCCO)C(=O)C4=C(C2=O)C=CC=C4NC5=CC=C(C=C5)OCCO |
其他 CAS 编号 |
16472-23-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



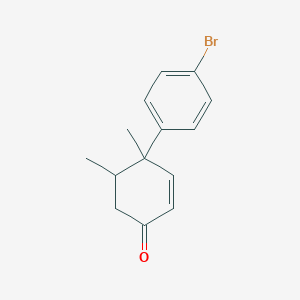
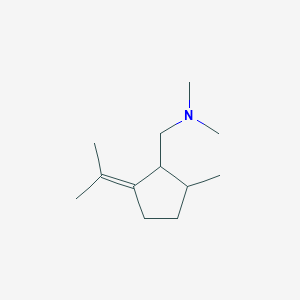
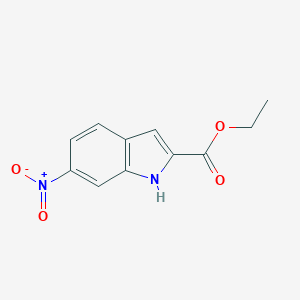
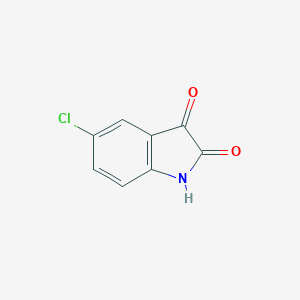
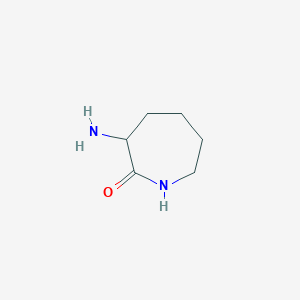
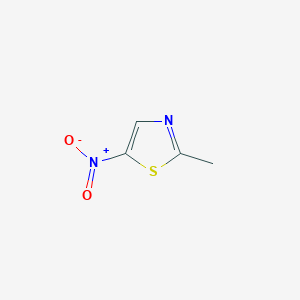
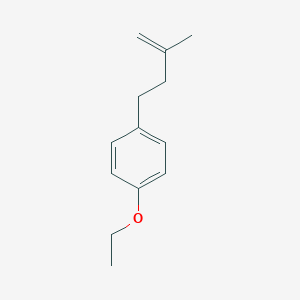
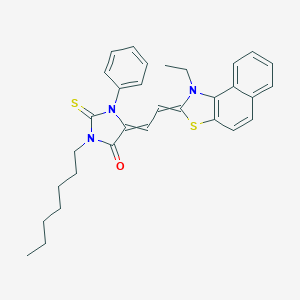
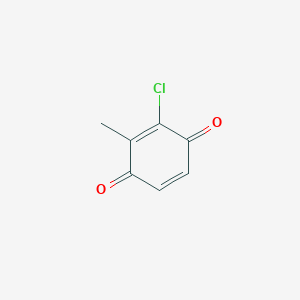
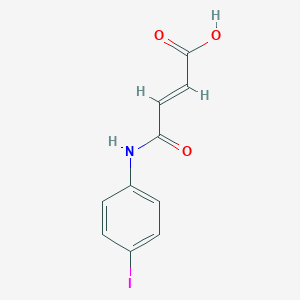
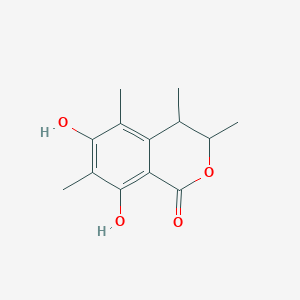
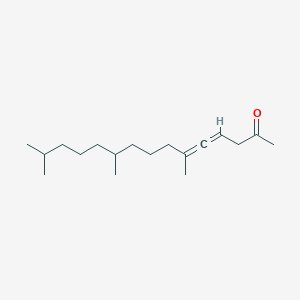
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
